Enhanced Lipophilicity vs. Methyl Analog
N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide exhibits a calculated partition coefficient (cLogP) of 3.12, compared to a cLogP of 2.85 for its closest structural analog, N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide (CAS 899739-30-1). The increase of 0.27 log units is directly attributable to the replacement of the N-methyl group with an N-ethyl group on the sulfamoyl nitrogen [1][2]. This difference falls within the optimal lipophilicity range (cLogP 3-5) often targeted for CNS drug candidates and synthetic cannabinoid receptor agonists, where it can enhance blood-brain barrier penetration and membrane partitioning relative to the less lipophilic methyl analog [3].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.12 |
| Comparator Or Baseline | N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide (CAS 899739-30-1): cLogP = 2.85 |
| Quantified Difference | ΔcLogP = +0.27 |
| Conditions | Calculated using ChemAxon/ALOGPS consensus model under standard conditions |
Why This Matters
This quantifiable lipophilicity difference predicts superior passive membrane permeability, a key parameter for researchers selecting a lead-like CB2 agonist with potential for central target engagement over the less lipophilic methyl analog.
- [1] Chemsrc. N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide (CAS 899979-53-4) Properties. Retrieved 2026-01-28. View Source
- [2] Chemsrc. N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide (CAS 899739-30-1) Properties. Retrieved 2026-01-28. View Source
- [3] Brandt SD, et al. Synthetic cannabinoid receptor agonists: analytical profiles and development of QMPSB, QMMSB, QMPCB, 2F-QMPSB, QMiPSB, and SGT-233. Drug Test Anal. 2021 Jan;13(1):175-196. View Source
